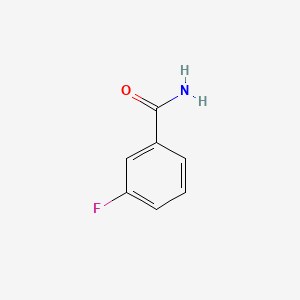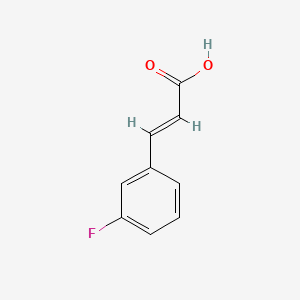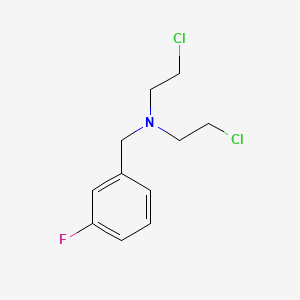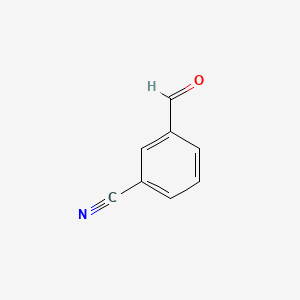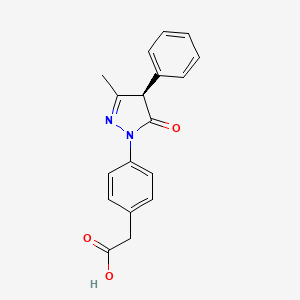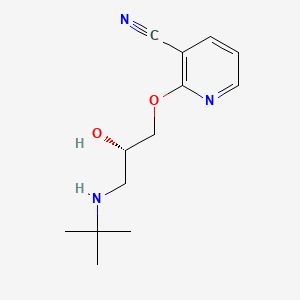
(S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-761 involves the reaction of 3-cyanopyridine with tert-butylamine and epichlorohydrin under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of MK-761 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise monitoring of reaction conditions to ensure consistent quality and yield. The final product is typically purified using crystallization or chromatography techniques to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
MK-761 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: MK-761 can undergo substitution reactions, particularly at the cyanopyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study beta-adrenoceptor antagonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential use in treating hypertension and heart failure due to its beta-adrenoceptor blocking and vasodilating properties.
Industry: Utilized in the development of new cardiovascular drugs and therapeutic agents
Mechanism of Action
MK-761 exerts its effects by blocking beta-adrenoceptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, MK-761 reduces the effects of adrenaline and noradrenaline, leading to vasodilation and decreased cardiac output. This mechanism makes it effective in lowering blood pressure and improving heart function .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-adrenoceptor antagonist with similar antihypertensive effects.
Timolol: Used for its beta-blocking properties in treating glaucoma and hypertension.
Labetalol: Combines beta-blocking and alpha-blocking properties for treating high blood pressure.
Uniqueness of MK-761
MK-761 is unique due to its combination of beta-adrenoceptor antagonism and vasodilating properties within a single molecule. This dual action makes it particularly effective in managing cardiovascular conditions compared to other beta-blockers that may not have vasodilating effects .
Properties
CAS No. |
65321-41-7 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12/h4-6,11,16-17H,8-9H2,1-3H3/t11-/m0/s1 |
InChI Key |
KVTGTAZVDSYIPY-NSHDSACASA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=C(C=CC=N1)C#N)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
60559-92-4 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine 2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine MK 761 MK 761, (R)-isomer MK 761, monohydrochloride MK 761, monohydrochloride, (R)-isomer MK 761, monohydrochloride, (S)-isomer MK-761 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


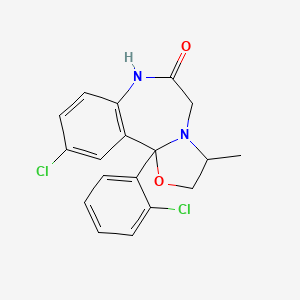
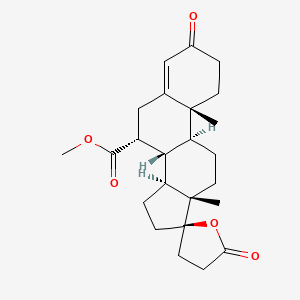
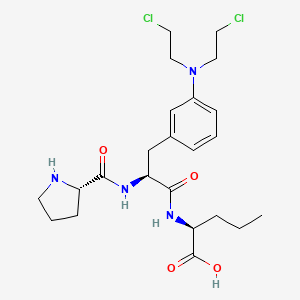
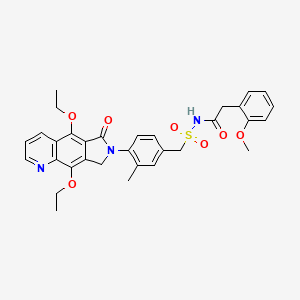
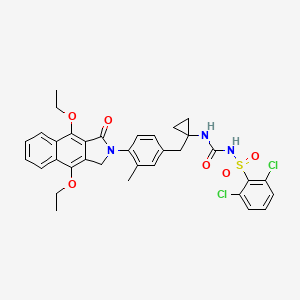
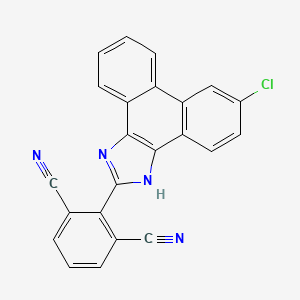
![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)
![2-(2,4-difluorophenyl)-3-methyl-1-(1,2,4-triazol-1-yl)-3-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]sulfanylbutan-2-ol](/img/structure/B1676558.png)
